(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
“(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole” is a chiral oxazoline-based ligand characterized by a stereochemically defined dihydrooxazole core, substituted with two phenyl groups at the 4 and 5 positions, and a 6-benzhydrylpyridin-2-yl moiety at the 2-position. Its stereochemistry (4S,5S) is critical for inducing enantioselectivity in asymmetric catalysis. This ligand has been prominently employed in palladium-catalyzed azidation reactions, enabling the synthesis of chiral 3-azido-piperidines with high enantiomeric excess under oxidative conditions . The benzhydryl group enhances steric bulk, which stabilizes metal-ligand coordination and influences substrate orientation during catalytic cycles .
Properties
IUPAC Name |
(4S,5S)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H/t31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZOZINDRTXEEQ-ACHIHNKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Grignard reactions or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
†Calculated based on PubChem data .
Key Observations :
- Steric Effects : The benzhydryl group in the target compound provides greater steric hindrance compared to methyl or isopropyl substituents, improving enantioselectivity in crowded catalytic environments .
- Electronic Effects : Electron-donating groups (e.g., methyl) may enhance metal-ligand bond stability, while bulky groups (e.g., dicyclopentylmethyl) can restrict substrate access, altering reaction pathways .
Stereochemical Variants
*ee% = enantiomeric excess.
Key Observations :
Palladium-Catalyzed Azidation
The target ligand enables enantioselective azidation of unactivated alkenes with ABX (azidobenziodoxolone) as the azide source, achieving 92% ee for 3-azido-piperidines . In contrast, methyl-substituted analogues show lower enantioselectivity (~70% ee) due to reduced steric guidance .
Comparison with PHOX Ligands
PHOX ligands (e.g., (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole) exhibit broader utility in cross-coupling and hydrogenation but require higher catalyst loadings (5 mol% vs. 2.5 mol% for the target ligand) .
Research Findings and Trends
- Steric Tuning : Derivatives with dicyclopentylmethyl or cycloheptane groups (e.g., 49216-80 ) are emerging for high-throughput catalysis but face synthetic challenges in purification .
- Hybrid Ligands : Compounds like (4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole (MW: 377.44) combine oxazoline and bipyridine motifs for dual coordination modes, though their catalytic efficiency remains understudied .
Biological Activity
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₃₃H₂₆N₂O
- Molecular Weight : 466.57 g/mol
- CAS Number : 2417528-09-5
Antifungal Activity
Recent studies have highlighted the antifungal properties of oxazole derivatives. For instance, compounds similar to (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole have shown promising results against various fungal pathogens:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 |
| A31 | Cryptococcus neoformans | 0.25 - 2 |
| A33 | Aspergillus fumigatus | 0.25 - 2 |
These compounds exhibited broad-spectrum antifungal activity with minimal cytotoxicity, indicating their potential for therapeutic use against fungal infections .
The mechanism by which oxazole derivatives exert their antifungal effects involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. This leads to increased permeability and eventual cell death. Specifically, the compounds inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi .
Pharmacokinetics
Pharmacokinetic studies on related compounds have shown favorable profiles:
- Metabolic Stability : Compounds A31 and A33 displayed half-lives of approximately 80.5 minutes and 69.4 minutes in human liver microsomes.
- CYP Inhibition : These compounds showed weak inhibition of CYP3A4 and CYP2D6, suggesting a low potential for drug-drug interactions .
Case Studies
-
Study on Antifungal Efficacy :
- A study assessed the antifungal activity of a series of oxazole derivatives, including those structurally similar to (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole.
- Results indicated significant efficacy against Candida species with MIC values comparable to established antifungals.
-
In Vivo Studies :
- In animal models, pharmacokinetic evaluations demonstrated that certain derivatives maintained effective plasma concentrations over extended periods, supporting their potential as therapeutic agents.
Q & A
Q. What are the key synthetic steps and optimization strategies for (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?
The synthesis involves multi-step organic reactions, including:
- Chiral Precursor Utilization : Starting with enantiomerically pure precursors like (S)-(+)-2-phenylglycinol to establish stereochemistry at the oxazole ring .
- Coupling Reactions : Introducing the benzhydrylpyridyl moiety via Suzuki-Miyaura or Buchwald-Hartwig couplings, requiring palladium catalysts and inert conditions .
- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the product, with HPLC monitoring to ensure >95% purity . Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (reflux vs. RT) improves yields. For example, reflux in ethanol with glacial acetic acid accelerates cyclization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and detects diastereomeric impurities (e.g., splitting of oxazole proton signals) .
- X-ray Crystallography : SHELX or OLEX2 software refines crystal structures to validate absolute configuration, especially for resolving C4 and C5 stereocenters .
- HPLC-MS : Reverse-phase HPLC with UV/HRMS detection quantifies purity and identifies byproducts .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ = +120°) .
Q. What physicochemical properties are essential for handling this compound?
Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 450.61 g/mol | |
| LogP (XlogP) | ~4.3 (hydrophobic) | |
| Hydrogen Bond Acceptors | 3 | |
| Stability | Sensitive to moisture; store under inert gas at 2–8°C |
Advanced Questions
Q. How can enantioselective synthesis be achieved, and what chiral auxiliaries are effective?
- Chiral Pool Strategy : Use (S)-(+)-2-phenylglycinol as a chiral scaffold, ensuring retention of configuration during oxazole ring formation .
- Asymmetric Catalysis : Employ Ce(IV) complexes with bis(oxazoline) ligands (e.g., 2,6-bis((4R,5S)-4,5-diphenyloxazolyl)pyridine) to induce enantioselectivity in cycloadditions .
- Dynamic Resolution : Utilize kinetic resolution during crystallization (e.g., preferential precipitation of one enantiomer) .
Q. What role does this compound play in asymmetric catalysis?
- Ligand Design : The oxazole-pyridine framework acts as a bidentate ligand for transition metals (e.g., Pd, Ce), enabling enantioselective C–C bond formation .
- Case Study : Ce(IV) complexes of this ligand catalyze endo-selective nitrone cycloadditions with >90% enantiomeric excess (ee) .
- Optimization : Adjust substituents (e.g., benzhydryl vs. dicyclopentyl) to modulate steric bulk and electronic effects .
Q. How can discrepancies between crystallographic and computational structural models be resolved?
- Validation Workflow :
Refine X-ray data using SHELXL (high-resolution data) or OLEX2 (twinned crystals) .
Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to identify torsional angle mismatches .
Reconcile differences by testing alternate space groups or refining hydrogen atom positions .
- Example : A 0.05 Å deviation in bond lengths may arise from thermal motion artifacts in crystallography .
Q. What strategies mitigate stereochemical instability during reactions?
- Low-Temperature Conditions : Perform reactions below 0°C to prevent epimerization at C4/C5 .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling steps .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track stereochemical integrity .
Data Contradiction Analysis
Q. How should researchers address conflicting data between NMR and X-ray analyses?
- Scenario : NMR suggests a single diastereomer, but X-ray reveals minor disorder.
- Resolution :
- Redetermine Crystal Structure : Use higher-resolution data (e.g., synchrotron radiation) .
- VT-NMR : Variable-temperature NMR detects dynamic equilibria (e.g., ring-flipping) masking impurities .
- Combined Techniques : Pair NOESY (nuclear Overhauser effect) with DFT calculations to validate 3D conformation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole Formation | (S)-2-phenylglycinol, EtOH, reflux | 65–75 | |
| Pyridine Coupling | Pd(OAc)₂, XPhos, K₂CO₃, DMF | 50–60 | |
| Final Purification | Silica gel chromatography | 85–90 |
Q. Table 2. Computational vs. Experimental Data
| Parameter | X-ray Value | DFT Value | Discrepancy |
|---|---|---|---|
| C4–C5 Bond Length | 1.54 Å | 1.52 Å | 0.02 Å |
| Dihedral Angle (N–O) | 12.3° | 10.8° | 1.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
